molecular formula C21H23ClN4O2 B6039428 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine

4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine

Número de catálogo: B6039428
Peso molecular: 398.9 g/mol
Clave InChI: FTHDEVQHKIDKTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine is a fused bicyclic heterocyclic compound comprising an isoxazole ring fused to a pyridine ring (isoxazolo[5,4-b]pyridine core). Key structural features include:

  • 3-Methyl group: Enhances steric bulk and may influence electronic properties.
  • 6-Isopropyl substituent: A lipophilic group that could improve membrane permeability.

This compound’s synthesis likely involves cyclization to form the isoxazolo[5,4-b]pyridine core, followed by functionalization at the 4-position with the piperazinyl carbonyl group. While explicit synthetic details are absent in the provided evidence, analogous isoxazolopyridine syntheses (e.g., via condensation or nucleophilic substitution) are documented .

Propiedades

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-13(2)18-12-17(19-14(3)24-28-20(19)23-18)21(27)26-9-7-25(8-10-26)16-6-4-5-15(22)11-16/h4-6,11-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHDEVQHKIDKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues within the Isoxazolo[5,4-b]pyridine Family
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile 4-Amino, 3-methyl, 6-(methylthio), 5-cyano C₉H₈N₄OS High melting point (275–277°C); IR ν(CN) = 2196 cm⁻¹; potential antimicrobial activity
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 5-Chloro, 6-cyclopropyl, 3-methyl, 4-carboxylic acid C₁₁H₉ClN₂O₃ Carboxylic acid group enhances solubility; used in agrochemical/pharmaceutical research
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide 3-Phenyl, 6-(thiophen-2-yl), 4-carbohydrazide C₁₇H₁₂N₄O₂S Hydrazide group may enable chelation or coordination; structural analog for drug design
Target Compound 3-Methyl, 6-isopropyl, 4-{[4-(3-chlorophenyl)piperazinyl]carbonyl} C₂₀H₂₂ClN₅O₂ Piperazinyl carbonyl suggests CNS activity; lipophilic isopropyl improves bioavailability

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyano group in increases polarity, evidenced by a high melting point (275–277°C) and strong IR absorption at 2196 cm⁻¹. In contrast, the target compound’s piperazinyl carbonyl group introduces both hydrogen-bonding capacity (via the carbonyl) and aromatic interactions (via the chlorophenyl ring). Lipophilic Groups: The 6-isopropyl group in the target compound likely enhances lipid solubility compared to the methylthio group in or the carboxylic acid in .
  • Biological Activity :
    • Piperazine-containing compounds (e.g., ) are associated with anti-bacterial, anti-viral, and CNS-modulating activities. The 3-chlorophenyl substituent may enhance receptor affinity, similar to pyridazine derivatives with anti-platelet aggregation properties .
    • Triazolothiadiazole analogs (unrelated core but similar substituent diversity) demonstrate that alkyl/aryl groups modulate bioactivity by altering lipophilicity and electronic profiles .
Spectroscopic and Physical Property Comparison
Property Target Compound (Predicted) 4-Amino-3-methyl-6-(methylthio) analog 5-Chloro-6-cyclopropyl analog
Melting Point Likely <275°C (bulky substituents) 275–277°C Not reported, but carboxylic acid may lower
IR Stretches ν(C=O) ~1680 cm⁻¹ ν(CN) = 2196 cm⁻¹; ν(NH₂) = 3449–3370 cm⁻¹ ν(C=O) ~1700 cm⁻¹ (carboxylic acid)
¹H-NMR Aromatic protons (6.5–8.0 ppm); NH₂ at 6.49 ppm; CH₃S at 2.65 ppm Cyclopropyl protons (~1.0–2.0 ppm)
Piperazine CH₂ (2.5–3.5 ppm)
MS Fragmentation M⁺ = 419.9 (C₂₀H₂₂ClN₅O₂) M⁺ = 220.81 (C₉H₈N₄OS) M⁺ = 252.66 (C₁₁H₉ClN₂O₃)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.